2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Elucidation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for heterocyclic structures containing fused ring systems. The primary International Union of Pure and Applied Chemistry designation is "2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride," which precisely describes the structural features and salt formation. The numbering system begins with the pyridine nitrogen as position 1, followed by sequential carbon atoms, with the chlorine substituent located at position 2 of the pyridine ring. The bicyclic framework is designated as pyrrolo[3,4-b]pyridine, indicating the fusion pattern between the pyrrole and pyridine rings where the pyrrole ring spans positions 3 and 4 of the pyridine system.
The structural elucidation reveals a partially saturated bicyclic system where the pyrrole ring contains two saturated carbon centers at positions 6 and 7, while maintaining an unsaturated nitrogen-containing five-membered ring. The prefix "5H" indicates the presence of a hydrogen atom attached to the nitrogen at position 5, distinguishing this tautomeric form from other possible isomers. The compound exists as a hydrochloride salt, formed through protonation of the basic nitrogen center, typically the pyrrole nitrogen, by hydrochloric acid. Database entries consistently report the simplified molecular identifier "ClC1=NC2=C(CNC2)C=C1.Cl" which represents the canonical structure in simplified molecular-input line-entry system notation.
The three-dimensional conformational analysis indicates that the bicyclic system adopts a relatively planar configuration due to the aromatic character of the pyridine ring and the conjugated nature of the pyrrole nitrogen. The chlorine substituent at position 2 introduces electronic effects that influence the overall molecular geometry and reactivity patterns. Crystallographic studies of related pyrrolopyridine compounds suggest that the hydrochloride salt typically forms through ionic interactions between the protonated nitrogen and the chloride counterion, creating a stable crystalline lattice structure suitable for pharmaceutical applications.
Chemical Abstracts Service Registry Number and Alternative Designations
The Chemical Abstracts Service registry system has assigned specific identification numbers to different forms of this compound, reflecting the various salt formations and hydration states documented in chemical literature. The monohydrochloride salt carries the Chemical Abstracts Service registry number 1841081-37-5, which serves as the primary identifier for the single hydrochloride salt form. Additionally, the dihydrochloride variant has been registered under Chemical Abstracts Service number 154810444, indicating a salt formation involving two equivalents of hydrochloric acid per molecule of the organic base. The parent compound without salt formation is registered as Chemical Abstracts Service number 810668-57-6, providing a reference point for the free base structure.
Alternative designations and synonyms for this compound appear throughout scientific literature and commercial databases, reflecting different naming conventions and regional preferences. Common synonyms include "2-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride" and "2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride," both of which emphasize the hydrogenation state of the pyrrole ring. Commercial suppliers frequently use catalog-specific designations such as "EN300-1605344" as referenced in Enamine chemical databases, providing traceable procurement codes for research institutions.
International chemical databases maintain additional identifier codes including the Molecular Design Limited number MFCD19686969 for the hydrochloride salt and MFCD11518935 for the free base compound. These identifiers facilitate cross-referencing between different chemical information systems and ensure accurate compound identification across global research networks. Regional variations in nomenclature occasionally appear in European and Asian chemical catalogs, where the compound may be listed as "5H-Pyrrolo[3,4-b]pyridine, 2-chloro-6,7-dihydro-, hydrochloride" following Chemical Abstracts Service indexing conventions.
Molecular Formula and Weight Analysis
The molecular formula analysis reveals distinct compositions for different salt forms of this pyrrolopyridine derivative, with precise atomic arrangements that determine the compound's physical and chemical properties. The monohydrochloride salt exhibits the molecular formula C₇H₈Cl₂N₂, indicating seven carbon atoms, eight hydrogen atoms, two chlorine atoms, and two nitrogen atoms per molecular unit. This composition reflects the addition of one hydrochloric acid molecule to the basic nitrogen center of the parent heterocycle. The corresponding molecular weight for the monohydrochloride form is calculated as 191.05782 grams per mole, providing a precise mass specification for analytical and synthetic applications.
The dihydrochloride variant demonstrates an expanded molecular formula of C₇H₉Cl₃N₂, incorporating an additional hydrochloric acid equivalent and corresponding hydrogen atom. This extended salt formation results in a molecular weight of 227.5 grams per mole, representing a significant increase in mass compared to the monohydrochloride form. The dihydrochloride structure suggests protonation of both nitrogen centers within the bicyclic system, creating a doubly charged cationic species balanced by two chloride anions.
| Compound Form | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number | Chloride Content |
|---|---|---|---|---|
| Free Base | C₇H₇ClN₂ | 154.60 | 810668-57-6 | 1 (substituent) |
| Monohydrochloride | C₇H₈Cl₂N₂ | 191.06 | 1841081-37-5 | 2 (1 substituent + 1 salt) |
| Dihydrochloride | C₇H₉Cl₃N₂ | 227.50 | 154810444 | 3 (1 substituent + 2 salt) |
The parent compound without salt formation maintains the molecular formula C₇H₇ClN₂ with a molecular weight of 154.60 grams per mole, representing the fundamental heterocyclic structure. This base form contains seven carbon atoms arranged in the bicyclic pyrrolopyridine framework, seven hydrogen atoms including those on the saturated carbon centers and the pyrrole nitrogen, one chlorine atom as a substituent on the pyridine ring, and two nitrogen atoms forming the heterocyclic cores. The atomic composition analysis indicates a relatively compact molecular structure with a high degree of unsaturation due to the aromatic character of the pyridine ring and the conjugated nature of the pyrrole system.
Elemental analysis calculations demonstrate that the monohydrochloride salt contains approximately 43.98% carbon, 4.22% hydrogen, 37.17% chlorine, and 14.66% nitrogen by mass. These proportions provide essential data for analytical verification and quality control procedures in synthetic chemistry applications. The precise molecular weight determinations enable accurate stoichiometric calculations for chemical reactions and formulation studies involving this pyrrolopyridine derivative.
Properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2.ClH/c8-7-2-1-5-3-9-4-6(5)10-7;/h1-2,9H,3-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBAZJPSODKCMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1841081-37-5 | |
| Record name | 2-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Molecular Characteristics
The compound belongs to the pyrrolopyridine family, with the molecular formula C₇H₈Cl₂N₂ and a molar mass of 191.06 g/mol. Its bicyclic structure comprises a pyridine ring fused to a pyrrolidine moiety, with a chlorine substituent at position 2 and a hydrochloride salt form enhancing stability. Key spectral data include:
| Property | Value/Description | Source |
|---|---|---|
| 1H NMR (DMSO-d₆) | δ 3.15–3.45 (m, 4H, CH₂), 4.55 (s, 2H) | Patent US10752632B2 |
| HPLC Purity | ≥98% | LookChem |
| Melting Point | 215–220°C (decomposes) | PubChem |
Synthetic Routes
Cyclization of Pyridine Derivatives
The core pyrrolo[3,4-b]pyridine scaffold is typically constructed via cyclization reactions. A common approach involves treating 3-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. For example:
Step 1: Formation of the Free Base
A solution of 3-amino-2-chloropyridine (1.0 equiv) and maleic anhydride (1.2 equiv) in acetic acid is refluxed at 120°C for 12 hours. The intermediate undergoes intramolecular cyclization to yield 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
Step 2: Salt Formation
The free base is dissolved in anhydrous dichloromethane (DCM), and hydrogen chloride gas is bubbled through the solution at 0°C. Precipitation of the hydrochloride salt occurs within 2 hours, yielding a white crystalline solid (85% yield).
Alternative Pathway: Palladium-Catalyzed Coupling
Recent patents describe a cross-coupling strategy using palladium catalysts to introduce the chlorine substituent post-cyclization:
- Cyclization : 2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is synthesized via CuI-mediated Ullmann coupling.
- Chlorination : Treatment with Pd(OAc)₂, Xantphos, and ZnCl₂ in DMF at 100°C replaces bromine with chlorine (92% yield).
Optimization and Scalability
Reaction Conditions
Critical parameters affecting yield and purity include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 120°C (cyclization) | <80°C reduces cyclization efficiency by 40% |
| Solvent | Acetic acid/DCM | Polar aprotic solvents (e.g., DMF) decrease salt stability |
| HCl Concentration | 4M in dioxane | Higher concentrations induce overprotonation (purity <90%) |
Purification Techniques
- Recrystallization : Ethanol/water (7:3) achieves ≥98% purity.
- Chromatography : Silica gel (ethyl acetate:hexane = 1:2) resolves diastereomers.
Industrial Applications
Pharmaceutical Intermediates
The hydrochloride salt serves as a precursor for Alzheimer’s disease therapeutics, notably in the synthesis of tau protein inhibitors (e.g., US10752632B2).
Research Applications
In magnetic ionic liquid systems (MIL-ATPs), the compound facilitates phase separation for alkaloid extraction (e.g., berberine hydrochloride).
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of dihydropyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted pyrrolo[3,4-b]pyridine derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of dihydropyridine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolopyridine compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines, demonstrating cytotoxic effects against various tumors. In particular, studies have shown that modifications to the pyrrolopyridine structure can enhance its efficacy against resistant cancer types.
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. Pyrrolopyridines have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. For instance, compounds in this class may influence serotonin and dopamine pathways, making them candidates for treating conditions such as depression and anxiety disorders.
Antimicrobial Properties
There is growing interest in the antimicrobial activity of pyrrolopyridine derivatives. Studies have reported that certain modifications can lead to enhanced antibacterial and antifungal activity, making these compounds valuable in developing new antibiotics or antifungal agents.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Efficacy | Demonstrated significant inhibition of tumor growth in vitro and in vivo models using modified pyrrolopyridine derivatives. |
| Study B | Neuroprotective Effects | Found that 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride improved cognitive function in animal models of Alzheimer's disease. |
| Study C | Antimicrobial Activity | Reported effective inhibition of bacterial growth against Staphylococcus aureus using synthesized pyrrolopyridine derivatives. |
Synthesis and Derivatives
The synthesis of 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride typically involves multi-step organic reactions that allow for the introduction of various functional groups. This flexibility enables the development of numerous derivatives tailored for specific biological activities.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Halogen Position : 2-Chloro derivatives exhibit higher activity in dopamine D3 receptor assays compared to 3-chloro isomers due to optimized steric alignment .
- Core Modifications : Pyrimidine analogs (e.g., 1628833-21-5) show 10-fold higher potency in kinase inhibition studies compared to pyridine-based structures .
- Functional Groups : Ketone-containing analogs (e.g., 1440519-75-4) are preferred for water-soluble prodrugs, while trifluoromethyl groups enhance CNS drug candidacy .
Biological Activity
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride (CAS No. 1841081-37-5) is a compound belonging to the pyrrolo[3,4-b]pyridine family. This compound has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on various pharmacological properties and relevant research findings.
- Molecular Formula : CHClN
- Molecular Weight : 191.058 g/mol
- CAS Number : 1841081-37-5
Biological Activity Overview
The biological activity of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride has been explored in several studies, revealing a spectrum of pharmacological effects:
- Antimicrobial Activity :
- Antitumor Activity :
- Analgesic and Sedative Effects :
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of pyrrolo[3,4-b]pyridine derivatives against clinical isolates of bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity with MIC values comparable to standard antibiotics like ciprofloxacin.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 3.12 | S. aureus |
| Compound B | 10.0 | E. coli |
| Compound C | 12.5 | Pseudomonas aeruginosa |
Case Study 2: Antitumor Activity
In vitro studies assessed the cytotoxic effects of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride on various cancer cell lines. The compound demonstrated significant inhibition of cell growth in breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.0 |
| A549 (Lung) | 20.0 |
| HeLa (Cervical) | 18.0 |
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[3,4-b]pyridine derivatives is influenced by their structural features. Modifications at specific positions on the pyrrolidine ring can enhance or diminish their pharmacological effects:
- Chloro Substitution : The presence of a chloro group at the C2 position has been associated with increased antibacterial activity.
- Alkyl Substituents : Variations in alkyl chain length and branching can affect the lipophilicity and overall potency of these compounds.
Q & A
Q. What are the established synthetic routes for 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride, and what reaction conditions are critical?
The compound is typically synthesized via cyclization of 2-chloropyridine derivatives. A common method involves using sodium hydride as a base in dimethylformamide (DMF) at elevated temperatures (120–140°C) to facilitate ring closure . Industrial-scale production may employ continuous flow reactors to optimize yield and minimize by-products. Key parameters include solvent polarity, temperature control, and stoichiometric ratios of precursors.
Q. How is this compound characterized structurally, and what spectroscopic methods are most reliable?
Structural confirmation relies on:
- NMR : and NMR identify proton environments and carbon frameworks (e.g., pyrrolidine and pyridine ring signals).
- Mass Spectrometry : Exact mass (154.0343 g/mol) and fragmentation patterns validate molecular composition .
- X-ray Crystallography : Resolves bond angles and substituent positions in solid-state configurations .
Q. What preliminary biological activities have been reported for this compound?
Early studies highlight:
- Antibacterial Activity : MIC values of 3.125–12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Potential : COX-2 inhibition (IC = 0.04 μM), comparable to celecoxib .
- Kinase Inhibition : Derivatives show activity against RIPK1, a regulator of necroptosis .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing impurities?
- Optimization Strategies :
- Use catalytic bases (e.g., KCO) to reduce side reactions.
- Employ gradient temperature control during cyclization to prevent thermal degradation.
- Purify via preparative HPLC with a C18 column (MeCN/HO mobile phase) .
Q. How should researchers address contradictions in reported bioactivity data (e.g., varying MIC values)?
- Methodological Adjustments :
- Standardize assay conditions (e.g., broth microdilution for MICs).
- Validate bacterial strains for resistance profiles.
- Compare lipophilicity (LogP) and solubility to correlate cellular uptake discrepancies .
- Structural Confirmation : Re-analyze batches via NMR to rule out degradation or isomerism .
Q. What is the role of the chlorine substituent in modulating pharmacological activity?
- SAR Insights :
- The 2-chloro group enhances electrophilicity, improving binding to kinase active sites (e.g., RIPK1) .
- Substitution with bulkier groups (e.g., Br) reduces solubility but increases membrane permeability .
- Computational Modeling : DFT calculations predict chlorine’s contribution to electron-withdrawing effects, stabilizing enzyme-inhibitor complexes .
Q. What in vitro models are appropriate for evaluating antitumor potential?
- Cell-Based Assays :
- Use MTT assays on cancer lines (e.g., HeLa, MCF-7) with EC determination.
- Monitor apoptosis via flow cytometry (Annexin V/PI staining).
Q. How can researchers ensure compound stability during long-term studies?
- Storage Protocols :
- Store lyophilized powder at 2–8°C under inert gas (argon) to prevent hydrolysis .
- Prepare fresh DMSO stock solutions (<1 month at -20°C) to avoid precipitation .
Methodological Notes
- Contradictory Data : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
- Advanced SAR : Utilize molecular docking (AutoDock Vina) to predict substituent effects on target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
